molecular formula C12H10ClN3O6S B13425972 N-nitroso-furosemide CAS No. 2708280-93-5

N-nitroso-furosemide

Cat. No.: B13425972
CAS No.: 2708280-93-5
M. Wt: 359.74 g/mol
InChI Key: SYQNRIYFBZMJSL-UHFFFAOYSA-N
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Description

N-nitroso-furosemide is a chemical compound that belongs to the class of N-nitrosamines It is derived from furosemide, a well-known loop diuretic used to treat hypertension and edema

Preparation Methods

Synthetic Routes and Reaction Conditions

N-nitroso-furosemide can be synthesized through the nitrosation of furosemide. The process involves the reaction of furosemide with nitrous acid (HNO2) under acidic conditions. The nitrosation reaction typically requires a cold acidic solution to ensure the formation of the N-nitroso compound. The general reaction can be represented as follows: [ \text{Furosemide} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-nitroso-furosemide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the nitroso group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro-furosemide.

    Reduction: Formation of amino-furosemide.

    Substitution: Formation of substituted furosemide derivatives.

Scientific Research Applications

N-nitroso-furosemide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.

    Biology: Investigated for its potential mutagenic and carcinogenic properties due to the presence of the nitroso group.

    Medicine: Studied for its potential therapeutic effects and as a tool for understanding the pharmacokinetics and metabolism of nitrosamines.

    Industry: Used in the development of analytical methods for detecting nitrosamines in pharmaceuticals and environmental samples.

Mechanism of Action

The mechanism of action of N-nitroso-furosemide involves the interaction of the nitroso group with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The molecular targets and pathways involved include:

    DNA: Formation of DNA adducts that can lead to mutations.

    Proteins: Modification of protein function through nitrosation of thiol groups.

Comparison with Similar Compounds

N-nitroso-furosemide can be compared with other N-nitrosamines, such as:

    N-nitrosodimethylamine (NDMA): Known for its high mutagenic and carcinogenic potential.

    N-nitrosodiethylamine (NDEA): Similar in structure and reactivity to NDMA.

    N-nitrosomorpholine (NMOR): Used as a model compound for studying nitrosation reactions.

Uniqueness

This compound is unique due to its derivation from furosemide, which imparts specific chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research in various fields.

Properties

CAS No.

2708280-93-5

Molecular Formula

C12H10ClN3O6S

Molecular Weight

359.74 g/mol

IUPAC Name

4-chloro-2-[furan-2-ylmethyl(nitroso)amino]-5-sulfamoylbenzoic acid

InChI

InChI=1S/C12H10ClN3O6S/c13-9-5-10(16(15-19)6-7-2-1-3-22-7)8(12(17)18)4-11(9)23(14,20)21/h1-5H,6H2,(H,17,18)(H2,14,20,21)

InChI Key

SYQNRIYFBZMJSL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)N=O

Origin of Product

United States

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